molecular formula C19H24N2O2 B5709436 2-[(4-Benzylpiperazin-1-yl)methyl]-6-methoxyphenol

2-[(4-Benzylpiperazin-1-yl)methyl]-6-methoxyphenol

Cat. No.: B5709436
M. Wt: 312.4 g/mol
InChI Key: LGKLDNVNVVARAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-Benzylpiperazin-1-yl)methyl]-6-methoxyphenol is a chemical compound that belongs to the class of phenylpiperazines This compound is characterized by the presence of a benzylpiperazine moiety attached to a methoxyphenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Benzylpiperazin-1-yl)methyl]-6-methoxyphenol typically involves the reaction of 4-benzylpiperazine with 6-methoxyphenol under specific conditions. One common method involves the use of reductive amination, where the benzylpiperazine is reacted with an aldehyde or ketone derivative of 6-methoxyphenol in the presence of a reducing agent such as sodium cyanoborohydride in methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Benzylpiperazin-1-yl)methyl]-6-methoxyphenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or sulfonyl chlorides under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenolic group can yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-[(4-Benzylpiperazin-1-yl)methyl]-6-methoxyphenol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[(4-Benzylpiperazin-1-yl)methyl]-6-methoxyphenol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to form hydrophobic interactions with the target proteins, stabilizing the enzyme-inhibitor complex .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4-Benzylpiperazin-1-yl)methyl]-6-methoxyphenol is unique due to its specific combination of a benzylpiperazine moiety and a methoxyphenol group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-[(4-benzylpiperazin-1-yl)methyl]-6-methoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O2/c1-23-18-9-5-8-17(19(18)22)15-21-12-10-20(11-13-21)14-16-6-3-2-4-7-16/h2-9,22H,10-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGKLDNVNVVARAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1O)CN2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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